2-amino-1-(2-naphthyl)ethanone
Description
2-Amino-1-(2-naphthyl)ethanone is an aromatic ketone featuring a naphthalene moiety substituted at the 2-position and an amino group attached to the ethanone backbone. The naphthyl group enhances lipophilicity, which may improve blood-brain barrier penetration, while the amino group offers a site for derivatization or interaction with biological targets .
Properties
IUPAC Name |
2-amino-1-naphthalen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZIVKKJMQBWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(2-naphthyl)ethanone typically involves the reaction of 2-acetonaphthone with hydroxylamine hydrochloride to form an intermediate 2-naphthyl ketoxime. This intermediate undergoes a rearrangement reaction in the presence of polyphosphoric acid to yield 2-acetyl naphthylamine. Finally, deacetylation of 2-acetyl naphthylamine produces this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-amino-1-(2-naphthyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into naphthylamines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Naphthylamines
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-amino-1-(2-naphthyl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs of 2-amino-1-(2-naphthyl)ethanone include derivatives with heterocyclic or functional group substitutions at the ethanone position. These modifications significantly alter pharmacological and physicochemical properties:
| Compound Name | Substituent Groups | Key Structural Differences |
|---|---|---|
| 1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone | Imidazole ring | Replaces amino group with imidazole |
| 1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone | Triazole ring | Substitutes amino with triazole |
| 1-(2-Naphthyl)-2-(pyrazol-1-yl)ethanone | Pyrazole ring | Amino group replaced by pyrazole |
| 2-Amino-1-(2-hydroxyphenyl)ethanone | Hydroxyphenyl group | Naphthyl replaced by hydroxyphenyl |
| 2-(Thiadiazol-2-ylthio)-1-(1-naphthyl)ethanone | Thiadiazole-thioether | Amino replaced by thiadiazole-thioether |
Pharmacological Activity
Anticonvulsant Activity :
- Imidazole Derivatives: 1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone oxime esters exhibit potent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models. For example, specific oxime ether derivatives showed ED₅₀ values < 30 mg/kg in mice .
- Triazole Derivatives: Replacing imidazole with triazole (e.g., 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone) retained anticonvulsant efficacy, with notable activity at 30 mg/kg in PTZ-induced seizures .
Cytotoxic Activity :
- Pyrazole Derivatives: 1-(2-Naphthyl)-2-(pyrazol-1-yl)ethanone oxime esters demonstrated cytotoxicity in mouse fibroblast (L929) and human neuroblastoma (SH-SY5Y) cell lines, with IC₅₀ values ranging from 12–45 μM. Pyrazole substituents enhanced membrane permeability due to moderate logP values (~3.5) .
Other Activities :
Physicochemical Properties
- Melting Points: Thiadiazole-thioether derivative: 189–190°C . 2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride: 177°C (decomposes) .
- Lipophilicity : Pyrazole-containing oxime esters exhibited logP values of 3.4–3.7, optimizing cell membrane penetration .
- Solubility: Hydroxyphenyl derivatives (e.g., 2-amino-1-(2-hydroxyphenyl)ethanone) likely have higher aqueous solubility due to polar hydroxyl groups, whereas naphthyl-based analogs are more lipophilic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
